molecular formula C17H16N2O3S2 B2794954 N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide CAS No. 2034570-87-9

N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide

Cat. No.: B2794954
CAS No.: 2034570-87-9
M. Wt: 360.45
InChI Key: XNXFWJXQBZINPW-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study synthesized quinoline derivatives clubbed with a sulfonamide moiety, aiming to evaluate their antimicrobial properties. The research found that certain compounds exhibited significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Fluorescence for Zinc(II) Studies

Another research effort focused on the synthesis of Zinquin ester and Zinquin acid, both of which are specific fluorophores for zinc(II). These compounds facilitate the study of biological zinc(II) by providing a means to visualize and quantify this metal within biological systems, thus offering valuable tools for biochemical research involving zinc (Australian Journal of Chemistry, 1996).

Interaction Studies in Aqueous Solutions

A study examined the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, exploring the effects of temperature and concentration. This research contributes to understanding the solute-solute and solute-solvent interactions in such mixtures, which is crucial for the development of pharmaceutical formulations and chemical processing (Journal of Molecular Liquids, 2015).

Synthesis and Reactivity

Research on the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline explored the formation of various derivatives through electrophilic substitution reactions. These derivatives have potential applications in developing new pharmaceuticals due to their structural uniqueness and potential biological activity (Russian Journal of Organic Chemistry, 2020).

Anticancer and Antimalarial Potential

A theoretical investigation into antimalarial sulfonamides also considered their potential as COVID-19 drugs. This study underscores the broad spectrum of biological activities that sulfonamide derivatives can exhibit, ranging from antimalarial to potential antiviral effects, highlighting the versatility of quinoline-sulfonamide compounds in drug discovery (Biointerface Research in Applied Chemistry, 2021).

Mechanism of Action

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12(20)15-8-7-14(23-15)9-11-19-24(21,22)16-6-2-4-13-5-3-10-18-17(13)16/h2-8,10,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXFWJXQBZINPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.